Tetramethyl 7'-ethoxy-6'-[(3-fluorophenyl)carbonyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 7’-ethoxy-6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its intricate structure, featuring multiple functional groups, allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 7’-ethoxy-6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as the 3-fluorophenyl carbonyl derivative and the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core. These intermediates are then subjected to esterification and alkylation reactions under controlled conditions to introduce the ethoxy and tetramethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 7’-ethoxy-6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties, pending further research.
Industry: Its chemical properties might be exploited in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action for Tetramethyl 7’-ethoxy-6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,1’-quinoline] derivatives: These compounds share a similar spiro structure but differ in their functional groups and overall reactivity.
Fluorophenyl carbonyl compounds: These compounds contain the fluorophenyl carbonyl moiety but lack the spiro and dithiole-thiopyrano core.
Tetramethyl esters: Compounds with multiple ester groups, similar to the tetramethyl ester functionality in the target compound.
Uniqueness
Tetramethyl 7’-ethoxy-6’-[(3-fluorophenyl)carbonyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its combination of a spiro structure, multiple ester groups, and the presence of both fluorophenyl and dithiole-thiopyrano moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H30FNO10S3 |
---|---|
Molecular Weight |
715.8 g/mol |
IUPAC Name |
tetramethyl 7'-ethoxy-6'-(3-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H30FNO10S3/c1-8-45-19-14-10-13-18-20-26(32(2,3)35(22(18)19)27(36)16-11-9-12-17(34)15-16)46-23(29(38)42-5)21(28(37)41-4)33(20)47-24(30(39)43-6)25(48-33)31(40)44-7/h9-15H,8H2,1-7H3 |
InChI Key |
CQFKVXDZBLOOBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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